methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
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Overview
Description
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.6786 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves several synthetic routes. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Chemical Reactions Analysis
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group plays a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions.
Comparison with Similar Compounds
Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride can be compared with similar compounds such as ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride While both compounds share the difluorocyclohexyl group, their differences in the ester group (methyl vs ethyl) can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C9H16ClF2NO2 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
PXWFSBDLLYXHPI-OGFXRTJISA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1CCC(CC1)(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Origin of Product |
United States |
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